
Pomalidomide-D5
Overview
Description
Pomalidomide-D5 is a deuterated analog of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) used primarily in treating relapsed/refractory multiple myeloma. Structurally, this compound retains the core 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione scaffold but incorporates deuterium atoms at critical metabolic sites (e.g., positions prone to cytochrome P450 oxidation) .
Key physicochemical properties of pomalidomide (Form A), such as solubility and crystallinity, have been extensively studied. Analytical methods like high-performance thin-layer chromatography (HPTLC) and LC-MS are validated for quantifying pomalidomide and detecting impurities, which are critical for ensuring the deuterated version’s quality .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-d5 involves the incorporation of deuterium atoms into the pomalidomide molecule. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including purification and recrystallization, to achieve high purity and yield. The use of continuous flow chemistry has been explored to improve efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-d5 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Therapeutic Applications
Pomalidomide-D5 is primarily investigated for its applications in oncology, particularly in hematological malignancies such as multiple myeloma.
Multiple Myeloma Treatment
- Clinical Studies : Phase 1 studies have demonstrated that pomalidomide is effective in patients with relapsed and refractory multiple myeloma (RRMM). The maximum tolerated dose (MTD) was established at 4 mg/day, showing a response rate of 42% among patients who had previously undergone multiple therapies .
- Combination Therapy : this compound is often used in combination with dexamethasone, enhancing overall response rates and improving patient outcomes .
Other Potential Applications
- Antiangiogenic Effects : Pomalidomide has shown promise in inhibiting angiogenesis, which is critical for tumor growth and metastasis .
- Immunological Disorders : Beyond oncology, there is potential for this compound to be utilized in treating autoimmune diseases due to its immunomodulatory properties .
Pharmacokinetics and Metabolism
The incorporation of deuterium into this compound alters its metabolic profile compared to standard pomalidomide. Deuterated compounds often exhibit improved stability and altered clearance rates:
- Stability : Deuteration can enhance the stability of the drug in biological systems, potentially leading to prolonged half-life and improved bioavailability .
- Metabolic Pathways : Research indicates that deuterated drugs may undergo different metabolic pathways, which could affect their efficacy and safety profiles .
Efficacy in Clinical Trials
A notable study evaluated the effectiveness of Pomalidomide in patients with RRMM who had received prior treatments with bortezomib and lenalidomide. The results indicated significant therapeutic activity with manageable toxicity profiles:
Study Parameters | Results |
---|---|
Number of Patients | 38 |
MTD | 4 mg/day |
Response Rate | 42% (minimal response or better) |
Median Duration of Response | 4.6 months |
Overall Survival | 18.3 months |
This data underscores the potential for this compound to offer substantial benefits in challenging cases of multiple myeloma .
Preclinical Models
In preclinical models, Pomalidomide has demonstrated significant activity against CNS lymphoma, indicating its potential utility beyond traditional indications .
Mechanism of Action
Pomalidomide-d5, like pomalidomide, acts as an immunomodulatory agent. It interacts with the E3 ligase cereblon, leading to the degradation of essential Ikaros transcription factors. This results in the inhibition of tumor cell proliferation and induction of apoptosis. Additionally, it enhances T cell and natural killer cell-mediated immunity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pomalidomide-D5 is compared below with two categories of analogs: structural derivatives (modified isoindoline-dione scaffolds) and functional analogs (other IMiDs).
Structural Derivatives: Diphenylcarbamide-Linked Pomalidomide Analogs
Recent studies synthesized pomalidomide derivatives by conjugating diphenylcarbamide groups to the 4-fluoroisoindoline moiety (compounds 5a–5e and 6a–6e) . These modifications aim to enhance anti-IDO1 (indoleamine 2,3-dioxygenase 1) activity, a therapeutic target in cancer immunotherapy.
Key Findings :
- The 5a–5e series demonstrated moderate anti-IDO1 inhibition, with 5c showing the highest potency due to optimal steric and electronic effects .
- The 6a–6e series exhibited variable activity, highlighting the sensitivity of IDO1 inhibition to alkyl chain length and flexibility .
- Unlike these derivatives, this compound prioritizes metabolic stability over target modulation, leveraging deuterium’s isotope effect to reduce hepatic clearance .
Functional Analogs: Other IMiDs
While structurally distinct, this compound shares mechanistic similarities with lenalidomide and thalidomide , which also bind cereblon (CRBN) to modulate ubiquitination and degrade oncoproteins like IKZF1/3 .
Key Contrasts :
Biological Activity
Pomalidomide-D5 is a deuterated analog of pomalidomide, a third-generation immunomodulatory drug primarily used in the treatment of multiple myeloma (MM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
This compound retains the biological properties of its parent compound, pomalidomide, which acts primarily through interactions with the E3 ubiquitin ligase cereblon (CRBN). This interaction leads to the degradation of key transcription factors involved in tumor growth and survival:
- Targeting CRBN : this compound binds to CRBN, facilitating the recruitment and subsequent degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors. This process disrupts their regulatory functions, leading to reduced expression of oncogenic factors such as IRF4 and MYC within 48 hours post-treatment .
- Enhancing Immune Response : The compound enhances natural killer (NK) cell activity and promotes antibody-dependent cellular cytotoxicity (ADCC), crucial for effective antitumor responses. Studies indicate that NK cells play a significant role in mediating the antitumor effects of pomalidomide .
- Inducing Apoptosis : this compound triggers apoptosis in MM cells via the caspase-8 pathway. It also suppresses nuclear factor kappa-B (NF-κB) signaling, which is vital for MM cell survival .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of pomalidomide but may differ due to deuteration:
- Absorption and Distribution : After oral administration, peak plasma concentrations are typically reached within 2 to 3 hours. The drug exhibits a half-life ranging from 6 to 11 hours, suggesting a relatively stable pharmacokinetic profile conducive for therapeutic use .
- Metabolism : this compound is metabolized by cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19, and CYPD6), with approximately 61.9% - 75.2% of circulating radioactivity in plasma accounted for by unchanged drug. The metabolites contribute less than 10% to total circulating radioactivity .
Clinical Studies
Clinical trials have demonstrated the efficacy of pomalidomide in treating relapsed or refractory multiple myeloma:
- Study MM-002 : This pivotal study compared pomalidomide alone versus in combination with dexamethasone. Results showed a median progression-free survival (PFS) of 10.7 weeks for monotherapy versus 16.6 weeks for combination therapy .
- Synergistic Effects : Pomalidomide has shown synergistic effects when combined with dexamethasone, particularly in lenalidomide-resistant MM cell lines. This highlights its potential as a treatment option for patients who have developed resistance to other therapies .
Case Studies
-
Case Study on NK Cell Activation :
A study involving patients treated with pomalidomide demonstrated significant increases in NK cell activity post-treatment, correlating with improved clinical outcomes in terms of overall survival rates . -
Combination Therapy Efficacy :
In a cohort receiving both pomalidomide and rituximab for Burkitt's lymphoma, researchers observed enhanced survival rates attributed to the dual mechanism of action targeting both tumor cells and enhancing immune response through NK cell activation .
Summary Table
Feature | This compound |
---|---|
Primary Target | Cereblon (CRBN) |
Mechanism | Induces degradation of IKZF1/IKZF3 |
Apoptosis Pathway | Caspase-8 activation |
Half-Life | 6 - 11 hours |
Peak Concentration (Tmax) | 2 - 3 hours |
Clinical Efficacy | Synergistic with dexamethasone |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Pomalidomide-D5 that influence its pharmacokinetic behavior in preclinical studies?
- Methodological Answer: Key properties include solubility (determined via HPLC under varied pH conditions ), logP (measured using shake-flask or chromatographic methods ), and stability under physiological conditions (assessed via mass spectrometry and NMR over time/temperature gradients ). These parameters dictate formulation strategies and in vivo bioavailability.
Q. How should researchers validate the isotopic purity of this compound in experimental settings?
- Methodological Answer: Isotopic purity (>98% deuterium incorporation) must be confirmed using high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) . Batch-specific certificates of analysis from suppliers should be cross-verified with independent assays to avoid batch-to-batch variability impacting reproducibility .
Q. What standard protocols exist for assessing this compound’s immunomodulatory effects in cell-based assays?
- Methodological Answer: Use primary human peripheral blood mononuclear cells (PBMCs) with cytokine release assays (e.g., IL-2, TNF-α via ELISA) under controlled oxygen tension (5% CO₂). Include controls for deuterium isotope effects by comparing results to non-deuterated Pomalidomide .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound’s efficacy in dual-targeting proteasome inhibition and cereblon binding?
- Factor 1 : Proteasome activity (measured via fluorogenic substrates like Suc-LLVY-AMC).
- Factor 2 : Cereblon ubiquitination (quantified via Western blot for CRBN substrates like IKZF1/3).
- Use isogenic cell lines (e.g., CRBN-knockout vs. wild-type) to disentangle mechanisms . Contradictions may arise from differential deuterium effects on binding kinetics .
Q. What statistical frameworks are recommended for analyzing dose-response synergies between this compound and dexamethasone in resistant myeloma models?
- Methodological Answer: Apply the Chou-Talalay combination index (CI) method with Bliss independence validation. Use nonlinear regression (e.g., GraphPad Prism) to model IC₅₀ shifts. Ensure sample sizes are powered (n ≥ 6 per group) to detect small effect sizes (Cohen’s d > 0.5) .
Q. How can researchers address ethical and methodological challenges in longitudinal studies of this compound’s teratogenic risks?
- Methodological Answer:
- Ethical : Adhere to ICH S5(R3) guidelines for reproductive toxicity, using zebrafish embryos or engineered 3D placental models to minimize vertebrate use .
- Methodological : Track deuterium retention in fetal tissues via isotope ratio mass spectrometry (IRMS) and correlate with developmental abnormalities .
Q. Data Contradiction Analysis
Q. Why do some studies report enhanced metabolic stability of this compound, while others observe no significant difference from non-deuterated analogs?
- Methodological Answer: Discrepancies often stem from:
- Experimental Variables : Differences in cytochrome P450 isoforms used (e.g., CYP3A4 vs. CYP2C19 ).
- Analytical Sensitivity : LC-MS/MS methods with insufficient resolution to distinguish parent drug from metabolites .
- Solution : Standardize liver microsome sources and use deuterium-specific MRM transitions .
Q. Theoretical and Conceptual Frameworks
Q. How can this compound research be integrated into the broader framework of targeted protein degradation (TPD) mechanisms?
- Methodological Answer: Map deuterium effects on molecular dynamics (MD) simulations of cereblon-ligand interactions . Compare hydrogen/deuterium exchange (HDX) profiles to identify structural motifs critical for degradation efficiency .
Q. Experimental Design and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing novel this compound derivatives?
- Methodological Answer:
- Synthesis : Document deuterium incorporation sites using ²H-NMR and isotopic labeling efficiency .
- Characterization : Provide full spectral data (¹H, ¹³C, ²H NMR; HRMS) in supplementary materials .
- Reporting : Follow the Beilstein Journal’s guidelines for compound preparation (≤5 compounds in main text; others in SI) .
Properties
IUPAC Name |
4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-XHNMXOBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.